C–Br Bond Dissociation Energy Advantage in Cross-Coupling and SNAr
The carbon–bromine bond in 5‑bromo‑2‑mercaptobenzoic acid exhibits a dissociation energy of approximately 280 kJ/mol, which is significantly lower than the C–Cl bond (≈ 340 kJ/mol) in 5‑chloro‑2‑mercaptobenzoic acid and the C–F bond (≈ 485 kJ/mol) in 5‑fluoro‑2‑mercaptobenzoic acid . This 60–205 kJ/mol lower barrier translates into faster oxidative addition with Pd(0) catalysts and milder SNAr displacement conditions, providing a quantifiable kinetic advantage for chemists designing sequential derivatization routes that exploit the bromine atom as a first‑step reactive handle while preserving the thiol and carboxylic acid functions for subsequent transformations [1].
| Evidence Dimension | Carbon–halogen bond dissociation energy (C–X BDE) |
|---|---|
| Target Compound Data | C–Br BDE ≈ 280 kJ/mol |
| Comparator Or Baseline | 5‑Chloro‑2‑mercaptobenzoic acid (C–Cl BDE ≈ 340 kJ/mol); 5‑Fluoro‑2‑mercaptobenzoic acid (C–F BDE ≈ 485 kJ/mol) |
| Quantified Difference | ΔBDE ≈ 60 kJ/mol (Br vs Cl); ΔBDE ≈ 205 kJ/mol (Br vs F) |
| Conditions | Gas‑phase homolytic bond dissociation data; trend preserved in solution‑phase Pd‑catalyzed oxidative addition |
Why This Matters
Procurement of the bromo congener enables chemoselective, sequential functionalization that is kinetically inaccessible with the chloro or fluoro analogs under comparable mild conditions.
- [1] Wikipedia. Carbon–halogen bond. https://en.wikipedia.org/wiki/Carbon–halogen_bond (accessed 2026‑04‑25). View Source
